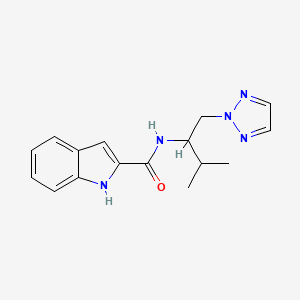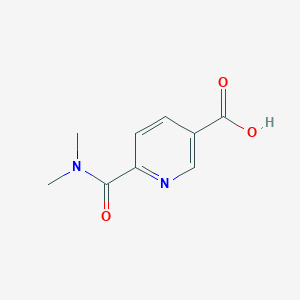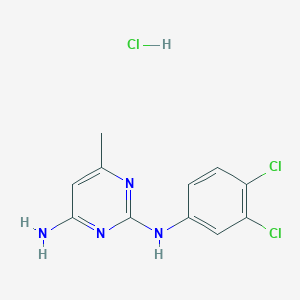
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as PARP inhibitors, which target an enzyme called poly (ADP-ribose) polymerase (PARP) that plays a key role in repairing damaged DNA.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, focusing on six unique fields:
Anticancer Research
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has shown promise in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy in targeting tyrosine kinases, which are crucial for the growth and survival of cancer cells . This compound’s structural similarity to other known anticancer agents makes it a valuable candidate for developing new cancer therapies.
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, making it a potential candidate for treating bacterial and fungal infections. Its mechanism of action involves disrupting the cell wall synthesis of microbes, leading to their death . Research has highlighted its effectiveness against a range of pathogens, including antibiotic-resistant strains, which is crucial in the fight against antimicrobial resistance.
Anti-inflammatory Agents
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This makes it a potential therapeutic agent for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Antiviral Research
The compound has shown potential in antiviral research, particularly against viruses that rely on specific enzymes for replication. By inhibiting these enzymes, N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can prevent the replication of viruses, offering a new avenue for antiviral drug development . This is particularly relevant for emerging viral infections where new treatments are urgently needed.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate oxidative stress and inflammation in neural tissues helps protect neurons from damage and supports cognitive function.
Cardiovascular Therapeutics
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has been explored for its potential in cardiovascular therapeutics. It can act as a calcium channel antagonist, which helps in managing conditions like hypertension and arrhythmias . By regulating calcium influx in cardiac cells, it helps maintain proper heart function and reduces the risk of cardiovascular events.
Antidiabetic Applications
The compound has shown promise in antidiabetic research by acting as a DPP-IV inhibitor . This enzyme plays a role in glucose metabolism, and its inhibition can improve insulin sensitivity and glucose tolerance. This makes N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride a potential candidate for developing new treatments for type 2 diabetes.
Antioxidant Properties
Lastly, this compound has demonstrated antioxidant properties, which are beneficial in protecting cells from oxidative damage . This is particularly important in conditions where oxidative stress plays a key role, such as in aging, cancer, and cardiovascular diseases. Its antioxidant activity helps in neutralizing free radicals and reducing cellular damage.
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen.
Eigenschaften
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLDOJYRNFFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729502.png)
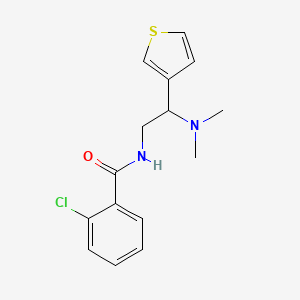
![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)
![4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one](/img/structure/B2729509.png)
![2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride](/img/structure/B2729510.png)
![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)
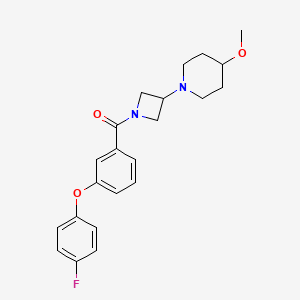
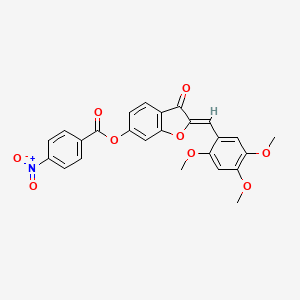
![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2729517.png)
